molecular formula C19H18BrN5O3S B10907409 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10907409
M. Wt: 476.3 g/mol
InChI Key: FBZXMWFPKDGMHA-UFFVCSGVSA-N
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Description

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring, which can be achieved using bromine or other brominating agents.

    Attachment of the Methoxyphenyl Group: This step involves the methoxylation of the phenyl ring, typically using methanol in the presence of a catalyst.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of hydrazides and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Dehalogenated Products: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring and bromophenyl group make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Biochemistry: The compound could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the bromophenyl and methoxyphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern on the triazole ring and the presence of both bromophenyl and methoxyphenyl groups. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18BrN5O3S

Molecular Weight

476.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18BrN5O3S/c1-25-18(14-5-3-4-6-15(14)20)23-24-19(25)29-11-17(27)22-21-10-12-9-13(28-2)7-8-16(12)26/h3-10,26H,11H2,1-2H3,(H,22,27)/b21-10+

InChI Key

FBZXMWFPKDGMHA-UFFVCSGVSA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O)C3=CC=CC=C3Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)OC)O)C3=CC=CC=C3Br

Origin of Product

United States

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